GSK2593074A

Vue d'ensemble

Description

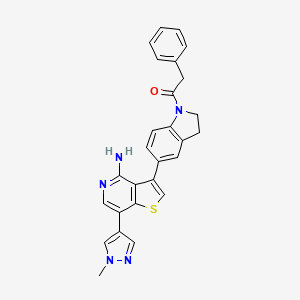

GSK2593074A, communément appelé GSK’074, est un inhibiteur de la nécroptose avec une capacité de ciblage double à la fois sur la protéine kinase 1 interagissant avec le récepteur (RIPK1) et la protéine kinase 3 interagissant avec le récepteur (RIPK3). La nécroptose est une forme de mort cellulaire programmée morphologiquement similaire à la nécrose et impliquée dans divers troubles physiopathologiques, notamment les maladies inflammatoires, neurodégénératives, infectieuses et malignes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

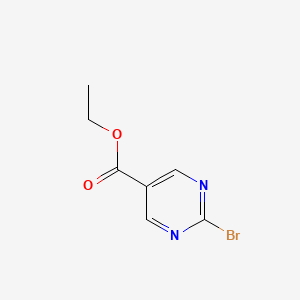

La synthèse de GSK2593074A implique la formation de liaisons hydrogène avec les atomes du squelette charnière Glu93 et Met95 de la protéine kinase 2 interagissant avec le récepteur (RIP2), tandis que le cycle pyrazole est orienté vers la région exposée au solvant. Dans la conformation DLG-out, la partie benzyle de this compound est connectée aux poches hydrophobes formées par Leu70, Val75 et Leu129 .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas décrites en détail dans la littérature disponible. Il est généralement synthétisé dans des laboratoires de recherche pour des études scientifiques et des applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

GSK2593074A subit principalement des réactions d'inhibition où il cible et inhibe l'activité des kinases RIP1 et RIP3. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution car sa fonction principale est d'inhiber la nécroptose .

Réactifs et conditions communs

Les réactifs courants utilisés dans la synthèse et l'application de this compound comprennent le diméthylsulfoxyde (DMSO) pour la solubilisation et diverses lignées cellulaires pour des études in vitro. Le composé est efficace à des concentrations nanomolaires, avec une CI50 d'environ 3 nanomolaires .

Principaux produits formés

Le principal produit formé à partir des réactions impliquant this compound est l'inhibition de la nécroptose, qui empêche la mort cellulaire et l'inflammation dans divers modèles de maladies .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies liées à la nécroptose.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des kinases RIP1 et RIP3. Ces kinases sont des médiateurs essentiels de la nécroptose et participent aux réponses inflammatoires. En bloquant l'activité de ces kinases, this compound empêche la progression de la nécroptose et réduit l'inflammation .

Applications De Recherche Scientifique

GSK2593074A has a wide range of scientific research applications, including:

Mécanisme D'action

GSK2593074A exerts its effects by inhibiting the activity of RIP1 and RIP3 kinases. These kinases are essential mediators of necroptosis and participate in inflammatory responses. By blocking the activity of these kinases, this compound prevents the progression of necroptosis and reduces inflammation .

Comparaison Avec Des Composés Similaires

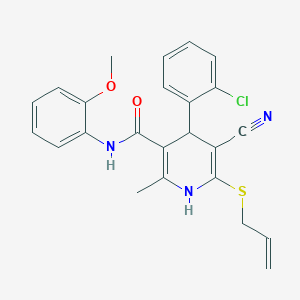

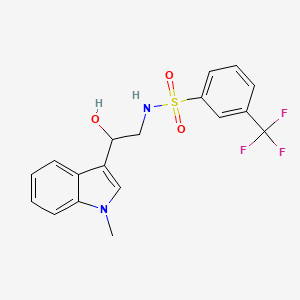

GSK2593074A est structurellement similaire à d'autres inhibiteurs de la nécroptose tels que GSK’843 et GSK’872. this compound est unique dans sa capacité de ciblage double à la fois sur RIP1 et RIP3, et il présente une cytotoxicité plus faible que GSK’843 . D'autres composés similaires incluent :

GSK’843 : Cible RIP3 mais présente une cytotoxicité plus élevée à des doses élevées.

GSK’872 : Inhibe la nécroptose dans les cellules humaines et murines.

This compound se distingue par sa forte puissance et sa faible cytotoxicité, ce qui en fait un candidat intéressant pour les thérapies pharmacologiques ciblant les maladies liées à la nécroptose .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Propriétés

IUPAC Name |

1-[5-[4-amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGGMBSSOOVGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)

![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)

![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)

![[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3002059.png)

![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)

![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)

![benzyl 2-{8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B3002065.png)

![3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B3002066.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)